molecular formula C11H12N2S B2813999 4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-carbonitrile CAS No. 2177266-50-9

4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-carbonitrile

Cat. No.: B2813999
CAS No.: 2177266-50-9
M. Wt: 204.29
InChI Key: JNZPHNABONALRL-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a tetrahydrothiopyran ring with a nitrile group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the nucleophilic addition of a pyridine derivative to a thiopyran precursor, followed by cyclization and introduction of the nitrile group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols under appropriate conditions.

Major Products:

Scientific Research Applications

4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group and the heterocyclic rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-carboxamide
  • 4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-methanol
  • 4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-thiol

Uniqueness: 4-(Pyridin-2-yl)tetrahydro-2H-thiopyran-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the pyridine and thiopyran rings also contributes to its unique chemical and physical properties .

Properties

IUPAC Name

4-pyridin-2-ylthiane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZPHNABONALRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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